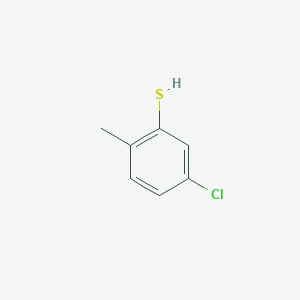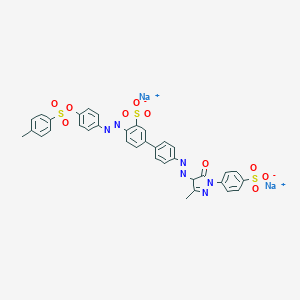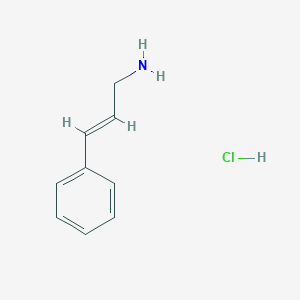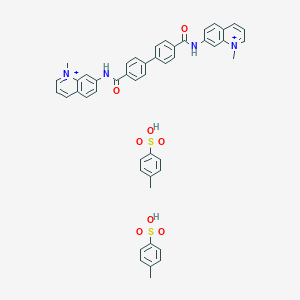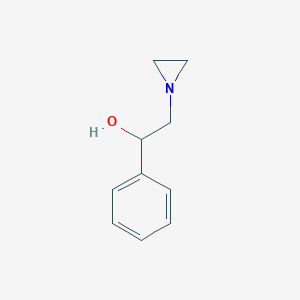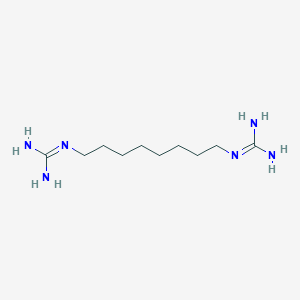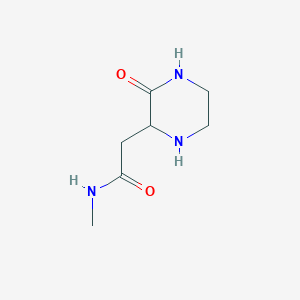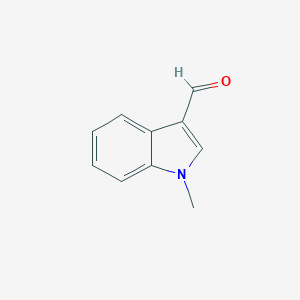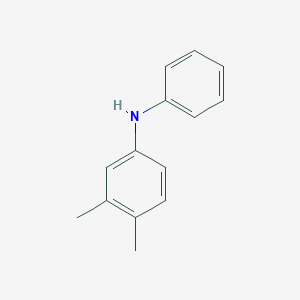
2-(6-methyl-1H-benzimidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-1H-benzimidazol-2-yl)ethanol is a chemical compound with the molecular formula C10H12N2O. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . This compound features a benzimidazole ring substituted with a methyl group and an ethanol group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol, a benzimidazole derivative, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a significant role in cellular processes such as mitosis and intracellular transport .
Mode of Action
This compound interacts with its targets by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division . As a result, it leads to the malsegregation of chromosomes . This mechanism is similar to other benzimidazoles .
Biochemical Pathways
The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the cell cycle, particularly the mitotic phase, by preventing the proper segregation of chromosomes . This disruption can lead to cell cycle arrest and ultimately cell death, especially in rapidly dividing cells .
Pharmacokinetics
Similar benzimidazole derivatives are known to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The primary result of the action of this compound is the inhibition of cell division, leading to cell death . This effect is particularly pronounced in rapidly dividing cells, making benzimidazole derivatives potentially useful in the treatment of conditions characterized by abnormal cell proliferation .
Biochemical Analysis
Biochemical Properties
2-(6-Methyl-1H-benzimidazol-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . Moreover, it affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular function. For instance, the compound’s interaction with certain enzymes can inhibit their activity, thereby modulating metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cells are still under investigation. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux . For instance, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism in cancer cells. This inhibition can result in decreased energy production and cell proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for developing targeted therapies that maximize the compound’s therapeutic effects while minimizing side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its effects. For example, the compound may localize to the mitochondria, affecting mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol typically involves the condensation of 1,2-phenylenediamine with aldehydes under acidic or basic conditions . One common method is the reaction of 6-methyl-1,2-phenylenediamine with acetaldehyde in the presence of an acid catalyst to form the desired product. The reaction conditions often include heating the mixture to facilitate the condensation process.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield . The use of catalysts such as Lewis acids or transition metal complexes can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of 2-(6-methyl-1H-benzimidazol-2-yl)acetaldehyde or 2-(6-methyl-1H-benzimidazol-2-yl)acetic acid.
Reduction: Formation of 2-(6-methyl-1,2-dihydro-1H-benzimidazol-2-yl)ethanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(6-Methyl-1H-benzimidazol-2-yl)ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol: Similar structure but with a methyl group on the nitrogen atom of the benzimidazole ring.
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol: Contains a fluorine atom instead of a methyl group on the benzimidazole ring.
2-(2-Chloro-1H-benzimidazol-1-yl)ethanol: Features a chlorine atom on the benzimidazole ring.
Uniqueness
2-(6-Methyl-1H-benzimidazol-2-yl)ethanol is unique due to the presence of both a methyl group and an ethanol group on the benzimidazole ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXVOXHNXUCGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
